2-Dimethylamino-6-hydroxypurine

Guanine Deaminase Enzyme Activation Purine Metabolism

This is a functionally unique modified purine base. Unlike 2,6-diaminopurine, which inhibits guanine deaminase, 2-Dimethylamino-6-hydroxypurine acts as a GDA activator (Ki=1.09 μM). Its N2,N2-dimethylation causes a 16,000-fold reduction in DNA polymerase efficiency, making it ideal for lesion-bypass studies. For MTH1 binding assays, it exhibits a 3 nM EC50. Substituting with generic purine analogs will yield opposite or misleading results in studies of enzyme regulation, polymerase stalling, or methylated nucleoside biomarker validation. Procure this specific compound to ensure your experimental controls are functionally relevant.

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
CAS No. 1445-15-4
Cat. No. B014356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Dimethylamino-6-hydroxypurine
CAS1445-15-4
SynonymsN2,N2-Dimethylguanine;  2-(Dimethylamino)-1,7-dihydro-6H-purin-6-one;  NSC 515541; 
Molecular FormulaC7H9N5O
Molecular Weight179.18 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=O)C2=C(N1)N=CN2
InChIInChI=1S/C7H9N5O/c1-12(2)7-10-5-4(6(13)11-7)8-3-9-5/h3H,1-2H3,(H2,8,9,10,11,13)
InChIKeyXMSMHKMPBNTBOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Dimethylamino-6-hydroxypurine (CAS 1445-15-4) for Research: A Distinct Purine Analog with Defined Differentiation from 2,6-Diaminopurine and Related Derivatives


2-Dimethylamino-6-hydroxypurine (CAS 1445-15-4), also known as N2,N2-dimethylguanine, is a modified purine base belonging to the oxopurine class [1]. It is characterized by a dimethylamino substituent at the 2-position and a keto group at the 6-position of the purine ring, distinguishing it from both guanine and 2,6-diaminopurine . This compound serves as a key research tool in studies of nucleic acid modifications, enzyme inhibition, and cancer biomarker discovery due to its unique biochemical interactions that diverge significantly from its closest structural analogs [2].

Why 2-Dimethylamino-6-hydroxypurine Cannot Be Interchanged with 2,6-Diaminopurine or Other Purine Analogs in Critical Assays


The substitution pattern on the purine ring dictates distinct and often opposing biological activities. While 2,6-diaminopurine acts as a competitive inhibitor of guanine deaminase (Ki = 1.88 μM), 2-dimethylamino-6-hydroxypurine uniquely enhances the enzyme's activity (Ki = 1.09 μM), representing a functional inversion rather than a potency shift [1]. Furthermore, the N2,N2-dimethyl modification in this compound introduces a steric bulk that profoundly impairs DNA polymerase processivity—a 16,000-fold reduction in catalytic efficiency—a property not shared by unsubstituted guanine or mono-methylated analogs [2]. Consequently, substituting this compound with a generic purine analog in studies of enzyme regulation, DNA damage bypass, or methylated nucleoside biomarker validation would yield fundamentally different and potentially misleading results.

Quantitative Differentiation of 2-Dimethylamino-6-hydroxypurine: Head-to-Head Data vs. 2,6-Diaminopurine, Guanine, and Other Analogs


2-Dimethylamino-6-hydroxypurine Enhances Guanine Deaminase Activity, Whereas 2,6-Diaminopurine Inhibits It

In a direct comparative study of mammalian guanine deaminase (GDA) activity, 2-dimethylamino-6-hydroxypurine functioned as an activator, enhancing guanine deamination, while its close structural analog 2,6-diaminopurine acted as an inhibitor. The inhibition constant (Ki) for 2-dimethylamino-6-hydroxypurine was 1.09 ± 0.11 μM, compared to a Ki of 1.88 ± 0.13 μM for 2,6-diaminopurine, representing a 1.72-fold lower Ki value for the activator versus the inhibitor [1]. This functional opposition—activation vs. inhibition—is a critical differentiating factor for researchers investigating purine metabolic pathways or screening for GDA modulators.

Guanine Deaminase Enzyme Activation Purine Metabolism

2-Dimethylamino-6-hydroxypurine Induces a 16,000-Fold Reduction in DNA Polymerase Dpo4 Catalytic Efficiency

The presence of N2,N2-dimethylguanine (2-dimethylamino-6-hydroxypurine) lowers the catalytic efficiency of the Y-family DNA polymerase Dpo4 by 16,000-fold relative to unmodified guanine [1]. This profound reduction is due to the steric hindrance imposed by the N2,N2-dimethyl group, which traps the enzyme in an inactive ternary complex and causes Dpo4 to insert dNTPs almost at random during lesion bypass [1]. In contrast, guanine or mono-methylated analogs do not exhibit this extreme kinetic impairment, underscoring the unique impact of the dimethyl substitution.

DNA Polymerase Translesion Synthesis Enzyme Inhibition

2-Dimethylamino-6-hydroxypurine Demonstrates Submicromolar Binding to Human MTH1

2-Dimethylamino-6-hydroxypurine exhibits binding affinity for the human oxidized purine nucleoside triphosphate hydrolase MTH1 (NUDT1) with an EC50 of 3 nM in a cellular thermal shift assay (CETSA) performed in K562 human leukemia cells [1]. While direct comparator data for 2,6-diaminopurine in the same assay is not available, the potency of this compound is comparable to that of several synthetic purine-based MTH1 inhibitors reported to have submicromolar IC50 values . This places 2-dimethylamino-6-hydroxypurine as a structurally simple yet potent ligand for MTH1, a validated target in cancer cell survival.

MTH1 Inhibitor Cancer Research DNA Damage Response

Urinary Excretion of 2-Dimethylamino-6-hydroxypurine is Elevated in Leukemia Patients Relative to Healthy Controls

2-Dimethylamino-6-hydroxypurine and its ribonucleoside were identified in the urine of both normal and leukemic subjects, with the levels of these methylated purines being elevated in leukemia patients compared to healthy controls on controlled low-purine diets [1]. While exact fold-change values are not reported, the study establishes a qualitative difference in excretion patterns, suggesting increased purine methylation in malignancy. This is supported by later studies showing that a panel of urinary nucleosides including N2,N2-dimethylguanine (2-dimethylamino-6-hydroxypurine) can indicate a tumor with a sensitivity of 54% and specificity of 86% [2].

Cancer Biomarker Metabolomics Modified Nucleosides

Optimal Research Applications for 2-Dimethylamino-6-hydroxypurine (CAS 1445-15-4) Based on Quantified Differentiation


Guanine Deaminase Activator Discovery and Purine Metabolism Studies

Utilize 2-dimethylamino-6-hydroxypurine as a positive control for GDA activation, given its 1.72-fold lower Ki compared to the inhibitor 2,6-diaminopurine [1]. This compound enables researchers to study the mechanisms of enzyme activation rather than inhibition, providing a functional contrast to commonly used purine analogs. It is particularly valuable for screening compound libraries for GDA modulators with activating properties.

Translesion DNA Synthesis and Polymerase Fidelity Assays

Employ 2-dimethylamino-6-hydroxypurine as a template lesion to investigate the fidelity and processivity of Y-family DNA polymerases, such as Dpo4, where it causes a 16,000-fold reduction in catalytic efficiency [2]. This extreme kinetic effect makes it an ideal probe for studying polymerase stalling, lesion bypass, and the structural basis of nucleotide incorporation opposite bulky DNA adducts.

MTH1 (NUDT1) Ligand Binding and Inhibitor Screening

Use 2-dimethylamino-6-hydroxypurine as a reference ligand in MTH1 binding assays, including cellular thermal shift assays (CETSA), where it exhibits an EC50 of 3 nM in K562 cells [3]. Its submicromolar affinity positions it as a useful comparator for validating the potency of novel MTH1 inhibitors being developed for cancer therapy research.

Urinary Metabolomics and Cancer Biomarker Reference Standard

Incorporate 2-dimethylamino-6-hydroxypurine as an analytical reference standard in LC-MS/MS or HPLC-based metabolomics workflows targeting methylated purines. Its elevated urinary excretion in leukemia patients [4] and inclusion in cancer biomarker panels [5] make it a relevant standard for validating detection methods and quantifying methylated nucleoside levels in clinical research samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Dimethylamino-6-hydroxypurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.